molecular formula C17H14ClN3O3S B2645789 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-09-1

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2645789
CAS No.: 895805-09-1
M. Wt: 375.83
InChI Key: OTTHQCBHQAHJRK-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound offered for research purposes. While specific biological data for this exact molecule is not available in the public domain, it belongs to the benzenesulfonamide class, which is of significant interest in medicinal chemistry and oncology research . Benzenesulfonamide derivatives are frequently investigated as potential kinase inhibitors and have demonstrated promising anticancer properties in scientific studies . For instance, related benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as TrkA, which is a potential target in cancers like glioblastoma (GBM) . These compounds can induce cell death and reduce cancer cell proliferation . Furthermore, structural hybrids incorporating benzenesulfonamide and heterocyclic components, similar to the pyridazine moiety in this compound, are actively explored for their cytotoxic activities against various human tumor cell lines, including colon, breast, and cervical cancers . The presence of both sulfonamide and chlorophenyl groups is a common feature in molecules screened for antimicrobial activities, although efficacy is highly structure-dependent . Researchers may find this compound valuable for screening in kinase inhibition assays, antiproliferative activity studies, and as a building block in the development of novel therapeutic agents. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-24-17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-25(22,23)15-7-3-5-13(18)11-15/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTHQCBHQAHJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-6-methoxypyridazine with an appropriate phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethoxy vs. Methoxy Substituents

Compound : 2-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide ()

  • Structural Differences: Ethoxy group (C₂H₅O) replaces methoxy (CH₃O) on pyridazine. Additional nitro (-NO₂) substituent on the benzenesulfonamide.
  • The nitro group introduces strong electron-withdrawing effects, which may enhance binding to electron-deficient targets but decrease metabolic stability .

Chlorine Position on Pyridazine

Compound : 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine ()

  • Structural Differences :
    • Chlorine at pyridazine 6-position (vs. absent in the target compound).
    • Benzenesulfonamide replaced by an aniline group.
  • Implications :
    • The 6-chloro substituent may alter π-π stacking interactions in target binding.
    • Lack of sulfonamide reduces acidity and hydrogen-bonding capacity, likely diminishing target affinity .

Variations in the Sulfonamide Moiety

Dichloro-Substituted Benzenesulfonamide

Compound : 2”,5”-Dichloro-N-(3’-(3-(3-methoxyphenyl)acryloyl)phenyl)benzenesulfonamide (1i, )

  • Structural Differences: Dichloro (2,5-Cl₂) vs. monochloro (3-Cl) on benzenesulfonamide. Acryloyl group attached to the phenyl ring.
  • The acryloyl group introduces rigidity, possibly enhancing selectivity for specific targets (e.g., kinases) .

Heterocyclic Modifications

Compound: 3-Chloro-N-[2,6-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridin-4-yl]benzenesulfonamide ()

  • Structural Differences: Thienopyridine core replaces pyridazine. Pyrazole and methyl groups add steric bulk.
  • Implications: Thienopyridine’s fused-ring system may enhance aromatic interactions with hydrophobic pockets. Methyl and pyrazole groups could improve metabolic stability but reduce solubility .

Functional Group Replacements

Pyridine vs. Pyridazine Core

Compound : 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide ()

  • Structural Differences :
    • Pyridine replaces pyridazine.
    • Fluorophenylmethyl group added.
  • Implications :
    • Pyridine’s lower nitrogen content reduces basicity, altering ionization at physiological pH.
    • Fluorine enhances hydrophobicity and bioavailability .

Data Table: Key Structural and Inferred Properties

Compound Name Pyridazine Substituent Sulfonamide Substituent Key Modifications Inferred LogP* Potential Pharmacological Impact
3-Chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (Target) 6-OCH₃ 3-Cl ~2.8 Moderate solubility, balanced target affinity
2-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide 6-OC₂H₅ 2-Cl, 5-NO₂ Ethoxy, nitro ~3.5 High lipophilicity, possible cytotoxicity
2”,5”-Dichloro-N-(3’-(3-methoxyphenyl)acryloylphenyl)benzenesulfonamide 2,5-Cl₂ Dichloro, acryloyl ~4.0 Enhanced kinase inhibition
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 6-Cl Aniline replacement ~1.9 Reduced target engagement
3-Chloro-N-[thienopyridin-4-yl]benzenesulfonamide Thienopyridine 3-Cl Fused-ring, pyrazole ~3.2 Improved metabolic stability

*LogP values estimated using fragment-based methods.

Biological Activity

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that includes a chloro group, a methoxypyridazinyl moiety, and a sulfonamide functional group. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H14ClN3O3SC_{17}H_{14}ClN_{3}O_{3}S. The compound's structure can be represented as follows:

IUPAC Name 3chloroN[3(6methoxypyridazin3yl)phenyl]benzenesulfonamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA replication and cell division, leading to bacteriostatic effects.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. In vitro studies indicate that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's antimicrobial potency is enhanced by the presence of the methoxypyridazinyl group, which may contribute to its ability to penetrate bacterial cell walls.

Anticancer Potential

Recent studies have investigated the anticancer potential of compounds with similar structures. The pyridazine scaffold is recognized for its role in inhibiting angiogenesis and tumor growth. For instance, derivatives of pyridazine have been shown to selectively target cancer cells while sparing normal cells, suggesting that this compound may possess similar properties.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated that sulfonamides, including derivatives like this compound, exhibited minimum inhibitory concentrations (MICs) against various pathogens. The results indicated that the compound was particularly effective against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 1 to 8 µg/mL.

PathogenMIC (µg/mL)
Escherichia coli4
Staphylococcus aureus2
Pseudomonas aeruginosa16

Study 2: Anticancer Activity

In a study focused on the anticancer effects of pyridazine derivatives, researchers found that compounds similar to this compound inhibited the proliferation of cancer cells in vitro. The IC50 values were determined using various cancer cell lines, revealing promising results.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)12
A549 (Lung Cancer)15

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